Methyl Salicylate

Description

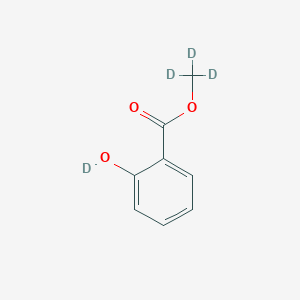

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWPMRLSEDHDFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Record name | METHYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7631-93-8 (hydrochloride salt) | |

| Record name | Methyl salicylate [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5025659 | |

| Record name | Methyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl salicylate appears as colorless yellowish or reddish liquid with odor of wintergreen. (USCG, 1999), Colorless, yellow, or red liquid with a wintergreen odor; [HSDB] Clear slightly yellow-green liquid; [MSDSonline], Liquid, colourless to yellowish liquid with a characteristic wintergreen odour | |

| Record name | METHYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl salicylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6143 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl 2-hydroxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl salicylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/800/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

432 °F at 760 mmHg (NTP, 1992), 220-224, 220-224 °C, 222.00 to 224.00 °C. @ 760.00 mm Hg | |

| Record name | METHYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl salicylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09543 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHYL SALICYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl 2-hydroxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

205 °F (NTP, 1992), 205 °F (96 °C) (Closed cup) | |

| Record name | METHYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL SALICYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), Slightly soluble, SOL IN CHLOROFORM, ETHER; MISCIBLE WITH ALC, GLACIAL ACETIC ACID, SOL IN DIETHYL ETHER, SOLUBLE IN MOST COMMON ORGANIC SOLVENTS, Sol in water: 0.74%w @ 30 °C, 0.7 mg/mL at 30 °C, slightly soluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | METHYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl salicylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09543 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHYL SALICYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl 2-hydroxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl salicylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/800/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.174 (USCG, 1999) - Denser than water; will sink, 1.184 @ 25 °C/25 °C, DENSITY OF NATURAL ESTER IS ABOUT 1.180, 1.176-1.185 | |

| Record name | METHYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL SALICYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl salicylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/800/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

5.24 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.2 | |

| Record name | METHYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL SALICYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0975 mmHg at 68 °F ; 1 mmHg at 129 °F (NTP, 1992), 0.03 [mmHg], Vapor pressure = 0.0343 mm Hg @ 25 °C | |

| Record name | METHYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl salicylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6143 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL SALICYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS, YELLOWISH OR REDDISH, OILY LIQ | |

CAS No. |

119-36-8 | |

| Record name | METHYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl salicylate [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl salicylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09543 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | methyl salicylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.925 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl salicylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LAV5U5022Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL SALICYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl 2-hydroxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

16.5 °F (NTP, 1992), -8.6 °C | |

| Record name | METHYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl salicylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09543 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHYL SALICYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl 2-hydroxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Role of Methyl Salicylate in Plant Defense Signaling: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Methyl salicylate (MeSA), a volatile organic compound, plays a pivotal role in plant defense signaling. It functions as a key mobile signal in Systemic Acquired Resistance (SAR), a long-lasting and broad-spectrum immunity against secondary infections. Upon pathogen attack, salicylic acid (SA) is converted to MeSA in the infected tissues, transported systemically via the phloem, and then converted back to SA in distal tissues to prime them for defense. This guide provides a comprehensive overview of the biosynthesis, transport, and signaling functions of MeSA, with a focus on quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Biosynthesis and Metabolism of this compound

The dynamic conversion between salicylic acid (SA) and this compound (MeSA) is central to its function in plant defense.

Biosynthesis of this compound:

In response to pathogen infection, the levels of SA rise in the infected leaves. This SA is then methylated to form MeSA by the enzyme S-adenosyl-L-methionine (SAM):salicylic acid carboxyl methyltransferase (SAMT) .[1][2] This conversion is crucial for the transport of the defense signal.

Conversion of this compound back to Salicylic Acid:

In the distal, uninfected tissues, MeSA is demethylated back to the active signaling molecule, SA, by salicylic acid-binding protein 2 (SABP2) , which possesses this compound esterase activity.[3][4] This conversion is a critical step for the perception of the SAR signal in systemic tissues.[3]

Quantitative Data on this compound in Plant Defense

The concentration of MeSA and the expression of defense-related genes change dramatically during a plant's response to pathogens.

Table 1: this compound and Salicylic Acid Concentrations in Tobacco Leaves Following TMV Inoculation

| Time post-inoculation (hours) | MeSA Concentration in Inoculated Leaf (ng/g FW) | SA Concentration in Inoculated Leaf (ng/g FW) | MeSA Concentration in Systemic Leaf (ng/g FW) | SA Concentration in Systemic Leaf (ng/g FW) |

| 0 | Not detected | ~20 | Not detected | ~10 |

| 24 | ~150 | ~2,000 | ~5 | ~20 |

| 48 | ~400 | ~8,000 | ~15 | ~50 |

| 72 | ~600 | ~15,000 | ~25 | ~100 |

| 96 | ~500 | ~12,000 | ~20 | ~150 |

| 144 | ~200 | ~5,000 | ~10 | ~318 |

Data compiled from Shulaev et al., 1997.[5]

Table 2: Fold Change in Defense-Related Gene Expression in Arabidopsis in Response to MeSA Treatment

| Gene | Function | Fold Change (24h post-treatment) | Fold Change (48h post-treatment) |

| PR-1 | Pathogenesis-Related Protein 1 | ~250 | ~400 |

| PR-2 | Pathogenesis-Related Protein 2 (β-1,3-glucanase) | ~80 | ~150 |

| PR-5 | Pathogenesis-Related Protein 5 (Thaumatin-like) | ~60 | ~100 |

| ICS1 | Isochorismate Synthase 1 (SA biosynthesis) | ~10 | ~15 |

| NPR1 | Nonexpressor of PR Genes 1 (SA receptor) | ~5 | ~8 |

Data are approximate and compiled from various studies on Arabidopsis.

Signaling Pathways Involving this compound

Downstream Signaling of Salicylic Acid

Upon conversion from MeSA, SA in the systemic tissues initiates a signaling cascade that leads to the expression of defense-related genes. A key regulator in this pathway is NONEXPRESSOR OF PR GENES 1 (NPR1) . In the absence of SA, NPR1 exists as an oligomer in the cytoplasm.[6] Increased SA levels trigger a change in the cellular redox state, leading to the monomerization of NPR1 and its translocation to the nucleus.[6] In the nucleus, NPR1 interacts with TGA transcription factors , which then bind to the promoters of Pathogenesis-Related (PR) genes, such as PR-1, PR-2, and PR-5, leading to their transcription and the establishment of SAR.[2][4][7]

Crosstalk with Jasmonic Acid Signaling

The salicylic acid and jasmonic acid (JA) signaling pathways are the backbones of the plant immune system, and they often interact antagonistically.[3][8] Generally, SA-mediated defenses are effective against biotrophic pathogens, while JA-mediated defenses target necrotrophic pathogens and herbivorous insects.[9] The antagonism is often observed as the suppression of JA-responsive genes by SA, and vice versa. This crosstalk allows the plant to fine-tune its defense response to the specific type of attacker. However, synergistic interactions between SA and JA have also been reported, typically at low hormone concentrations.[1]

Experimental Protocols

Extraction and Quantification of this compound by GC-MS

This protocol describes the extraction and analysis of MeSA from plant leaf tissue using gas chromatography-mass spectrometry (GC-MS).

Methodology:

-

Sample Preparation: Freeze approximately 100 mg of leaf tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Extraction: Add 1 mL of dichloromethane to the powdered tissue, vortex vigorously for 1 minute, and incubate at room temperature for 1 hour with occasional shaking.

-

Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

-

Sample Collection: Transfer the supernatant to a new glass vial.

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the extract into a GC-MS system.

-

Column: Use a non-polar capillary column (e.g., DB-5ms).

-

Temperature Program: Start at 40°C for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

-

Mass Spectrometry: Operate in electron ionization (EI) mode and scan from m/z 50 to 300.

-

-

Quantification: Identify MeSA based on its retention time and mass spectrum compared to an authentic standard. Quantify the amount of MeSA using a standard curve.

Analysis of PR-1 Gene Expression by qRT-PCR

This protocol details the measurement of PR-1 gene expression in response to MeSA treatment using quantitative reverse transcription PCR (qRT-PCR).

Methodology:

-

Plant Treatment: Treat plants with a solution of MeSA (e.g., 1 mM) or a mock solution.

-

RNA Extraction: Harvest leaf tissue at desired time points (e.g., 0, 24, 48 hours) and extract total RNA using a commercial kit or a TRIzol-based method.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase and oligo(dT) primers.

-

qRT-PCR:

-

Reaction Mixture: Prepare a reaction mixture containing cDNA, forward and reverse primers for PR-1 and a reference gene (e.g., Actin or Ubiquitin), and a SYBR Green master mix.

-

Primer Sequences (example for Arabidopsis thaliana):

-

AtPR-1 Forward: 5'-GTAGGTGCTCTTGTTCTTCCC-3'

-

AtPR-1 Reverse: 5'-CACATAATTCCCACGAGGATC-3'

-

AtActin2 Forward: 5'-GGTAACATTGTGCTCAGTGGTGG-3'

-

AtActin2 Reverse: 5'-AACGACCTTAATCTTCATGCTGC-3'

-

-

Thermal Cycling: Perform the qRT-PCR with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis: Calculate the relative expression of PR-1 using the ΔΔCt method, normalizing to the expression of the reference gene.

Role of this compound in Different Plant Species

While MeSA is a critical mobile signal for SAR in tobacco, its role in Arabidopsis thaliana is more debated.[10][11] Some studies suggest that MeSA is not essential for SAR in Arabidopsis, and that other signals may be involved.[12][13] These species-specific differences may be due to variations in the stability of free DNA ends and other genetic factors.[14] In tomato, MeSA is involved in defense against pathogens and its levels increase upon infection.[15] In birch species, MeSA is produced constitutively in some species, suggesting a role beyond induced defense.[16]

Conclusion

This compound is a multifaceted signaling molecule in plants, acting as a key long-distance signal in systemic acquired resistance and as a volatile messenger in plant-plant communication. Understanding the intricate details of its biosynthesis, transport, and downstream signaling pathways is crucial for developing novel strategies to enhance plant immunity and for the potential development of new pharmaceuticals. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers in this field. Further investigation into the species-specific roles of MeSA and its complex interplay with other hormone signaling pathways will undoubtedly uncover new facets of plant defense and communication.

References

- 1. academic.oup.com [academic.oup.com]

- 2. In Vivo Interaction between NPR1 and Transcription Factor TGA2 Leads to Salicylic Acid–Mediated Gene Activation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signaling Crosstalk between Salicylic Acid and Ethylene/Jasmonate in Plant Defense: Do We Understand What They Are Whispering? [mdpi.com]

- 4. NPR1 differentially interacts with members of the TGA/OBF family of transcription factors that bind an element of the PR-1 gene required for induction by salicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Endogenous this compound in Pathogen-Inoculated Tobacco Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A New Twist on Systemic Acquired Resistance: Redox Control of the NPR1–TGA1 Interaction by Salicylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. portlandpress.com [portlandpress.com]

- 9. Jasmonic acid and salicylic acid activate a common defense system in rice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of likely orthologs of tobacco salicylic acid-binding protein 2 and their role in systemic acquired resistance in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound Production and Jasmonate Signaling Are Not Essential for Systemic Acquired Resistance in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Differences in the processing of DNA ends in Arabidopsis thaliana and tobacco: possible implications for genome evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Gas chromatography-mass spectrometry with solid-phase microextraction method for determination of this compound and other volatile compounds in leaves of Lycopersicon esculentum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Identification and analysis of key genes involved in this compound biosynthesis in different birch species - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Essence: A Technical Guide to the Natural Sources and Occurrence of Methyl Salicylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl salicylate, the aromatic ester responsible for the characteristic scent of wintergreen, is a pivotal molecule in the realms of plant biology, chemical ecology, and pharmacology. This volatile organic compound, while synthetically accessible, is naturally abundant across the plant kingdom, where it plays multifaceted roles in defense signaling and plant-to-plant communication.[1][2][3] Its potent analgesic and anti-inflammatory properties have also cemented its place in medicinal applications. This technical guide provides an in-depth exploration of the natural origins, biosynthesis, and quantitative occurrence of this compound, offering a valuable resource for professionals in research and drug development.

Natural Occurrence of this compound

This compound is not confined to a single plant species but is rather widespread, with certain families and genera recognized as exceptionally rich sources. The production of this compound is often a response to environmental cues, particularly biotic stresses like herbivory and pathogen attack.[1]

Prominent Botanical Sources

The most well-documented and commercially significant natural sources of this compound belong to the Ericaceae and Betulaceae families.

-

Ericaceae Family: The quintessential source is Gaultheria procumbens, commonly known as wintergreen or eastern teaberry.[1] The essential oil derived from its leaves is almost pure this compound.

-

Betulaceae Family: Several species within the Betula genus, particularly Betula lenta (sweet birch or black birch), are renowned for their high this compound content, which is primarily found in the bark.[1][4]

-

Other Notable Sources: this compound is also found in various other plant families, including the Rosaceae (in the genus Spiraea, or meadowsweets) and Polygalaceae (in the genus Polygala).[1] It has also been identified as a component of floral scents in plants that rely on nocturnal pollinators and in trace amounts in fruits like strawberries and apples.[1]

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. The following table summarizes quantitative data from various studies, providing a comparative overview of its abundance in prominent natural sources.

| Plant Species | Family | Plant Part | Concentration of this compound | Analytical Method | Reference(s) |

| Gaultheria procumbens | Ericaceae | Leaves (Essential Oil) | >98% | GC-MS | [5] |

| Betula lenta | Betulaceae | Bark (Essential Oil) | 93.24–99.84% | GC-MS, GC-FID | [5] |

| Lycopersicon esculentum (Tomato) | Solanaceae | Leaves (TMV-infested) | >2.0 µg/g fresh weight | HS-SPME-GC-MS | [6] |

| Various Betula species (high producers) | Betulaceae | Bark and Leaf Extracts | 49–99.8% | Not specified | [4] |

Biosynthesis of this compound in Plants

The biosynthesis of this compound is an elegant enzymatic process that begins with the production of its precursor, salicylic acid. Plants have evolved two distinct pathways originating from the primary metabolite chorismate to synthesize salicylic acid: the isochorismate (IC) pathway and the phenylalanine ammonia-lyase (PAL) pathway.[7][8] The final step involves the methylation of salicylic acid.

Salicylic Acid Biosynthesis

-

Isochorismate (IC) Pathway: This is the primary route for pathogen-induced salicylic acid synthesis in many plants, including Arabidopsis thaliana.[9][10][11] Chorismate, derived from the shikimate pathway, is converted to isochorismate by the enzyme isochorismate synthase (ICS) .[9][10] Subsequent enzymatic steps, which can vary between plant species, convert isochorismate to salicylic acid.[9][12]

-

Phenylalanine Ammonia-Lyase (PAL) Pathway: In this pathway, chorismate is first converted to phenylalanine. The enzyme phenylalanine ammonia-lyase (PAL) then catalyzes the conversion of phenylalanine to trans-cinnamic acid.[13][14][15][16] A series of subsequent reactions, including β-oxidation, ultimately leads to the formation of benzoic acid, which is then hydroxylated to produce salicylic acid.[13]

The Final Methylation Step

The conversion of salicylic acid to this compound is catalyzed by the enzyme S-adenosyl-L-methionine:salicylic acid carboxyl methyltransferase (SAMT) .[3][5][7][17][18][19][20][21][22] This enzyme transfers a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to the carboxyl group of salicylic acid, forming this compound and S-adenosyl-L-homocysteine (SAH).[7] The reverse reaction, the hydrolysis of this compound back to salicylic acid, is catalyzed by salicylic acid-binding protein 2 (SABP2), a methylesterase.[7]

Experimental Protocols for Extraction and Quantification

The accurate determination of this compound content in plant materials requires robust extraction and analytical methodologies. The choice of method depends on the sample matrix, the concentration of the analyte, and the research objectives.

Extraction Methodologies

1. Steam Distillation

This is a traditional and widely used method for extracting essential oils rich in this compound from plant materials like wintergreen leaves and birch bark.[1][23][24]

-

Principle: Steam is passed through the plant material, causing the volatile compounds, including this compound, to vaporize. The mixture of steam and volatile compounds is then condensed, and the immiscible oil is separated from the aqueous phase.

-

Protocol Outline:

-

Weigh a known amount of fresh or dried plant material (e.g., 30 g of wintergreen leaves, cut into small pieces).[1]

-

Place the plant material in a distillation flask and add water.

-

Set up a steam distillation apparatus.

-

Heat the flask to generate steam, which will pass through the plant material.

-

Collect the distillate, which will be a mixture of water and this compound.

-

The distillation is continued until no more oil droplets are observed in the distillate.[1]

-

Separate the this compound from the aqueous layer using a separatory funnel. The aqueous layer can be saturated with sodium chloride to reduce the solubility of this compound and improve recovery.[1]

-

Further purification can be achieved by solvent extraction of the aqueous phase (e.g., with diethyl ether) followed by evaporation of the solvent.[1]

-

2. Solvent Extraction

This method is suitable for extracting this compound from various plant tissues.[1]

-

Principle: An organic solvent is used to dissolve this compound from the plant matrix.

-

Protocol Outline:

-

Grind a known weight of plant material to a fine powder.

-

Suspend the powder in a suitable organic solvent (e.g., ethanol, methanol, or dichloromethane).[1][25]

-

Agitate the mixture for a defined period to ensure efficient extraction.

-

Separate the solid material by filtration or centrifugation.

-

The solvent containing the extracted this compound is then concentrated under reduced pressure.

-

The crude extract can be further purified using techniques like column chromatography.

-

3. Headspace Solid-Phase Microextraction (HS-SPME)

This is a solvent-free, sensitive, and rapid method for the analysis of volatile compounds like this compound, particularly from complex matrices.[6][26][27][28]

-

Principle: A fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample. Volatile analytes partition from the sample matrix into the headspace and then adsorb onto the fiber coating. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis.

-

Protocol Outline:

-

Place a known amount of finely ground plant material (e.g., tomato leaves) into a headspace vial.[6]

-

Seal the vial and incubate it at a specific temperature for a set time to allow volatile compounds to equilibrate in the headspace.

-

Expose a pre-conditioned SPME fiber (e.g., 100 µm polydimethylsiloxane) to the headspace for a defined extraction time.[6]

-

Retract the fiber and immediately introduce it into the heated injection port of a GC-MS system for thermal desorption of the analytes.

-

Analytical Methodologies

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and powerful technique for the separation, identification, and quantification of volatile compounds like this compound.[6][29][30][31][32][33]

-

Principle: The sample is vaporized and injected into a gas chromatograph, where components are separated based on their volatility and interaction with the stationary phase of the column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for identification and quantification.

-

Typical GC-MS Parameters:

-

Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5MS) is commonly used.

-

Carrier Gas: Helium or hydrogen.

-

Oven Temperature Program: A temperature gradient is typically used, for example, starting at a lower temperature (e.g., 60°C) and ramping up to a higher temperature (e.g., 230°C) to elute compounds with different boiling points.[32]

-

Injection Mode: Split or splitless injection.

-

MS Detector: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[29]

-

2. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds, and it can also be adapted for the quantification of this compound.[34][35][36][37][38][39]

-

Principle: A liquid sample is pumped through a column packed with a stationary phase under high pressure. Components of the sample are separated based on their differential partitioning between the mobile phase and the stationary phase.

-

Typical HPLC Parameters:

-

Column: A reversed-phase column (e.g., C8 or C18) is commonly used.[37]

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and water, often with a small amount of acid (e.g., acetic acid or phosphoric acid) to improve peak shape.[35][37]

-

Detection: UV detection is typically used, with the wavelength set at the maximum absorbance of this compound (around 304 nm).[37]

-

Flow Rate: Typically around 1.0 mL/min.[37]

-

Conclusion

This compound is a naturally occurring ester with significant biological and pharmacological relevance. Its prevalence in specific plant families, particularly Ericaceae and Betulaceae, makes them valuable natural sources. The biosynthesis of this compound is intricately linked to the plant's primary and secondary metabolism, with two distinct pathways converging on the production of its precursor, salicylic acid. Understanding the nuances of its natural occurrence and the methodologies for its extraction and quantification is crucial for researchers in natural product chemistry, plant science, and drug development. The detailed protocols and biosynthetic pathway outlined in this guide provide a solid foundation for further scientific inquiry and application of this remarkable natural compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound Glucosylation Regulates Plant Defense Signaling and Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and analysis of key genes involved in this compound biosynthesis in different birch species | PLOS One [journals.plos.org]

- 4. Identification and analysis of key genes involved in this compound biosynthesis in different birch species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Gas chromatography-mass spectrometry with solid-phase microextraction method for determination of this compound and other volatile compounds in leaves of Lycopersicon esculentum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Salicylic Acid Biosynthesis in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. par.nsf.gov [par.nsf.gov]

- 10. Isochorismate synthase is required to synthesize salicylic acid for plant defence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. jstage.jst.go.jp [jstage.jst.go.jp]

- 15. Complete biosynthesis of salicylic acid from phenylalanine in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Novel S-adenosyl-L-methionine:salicylic acid carboxyl methyltransferase, an enzyme responsible for biosynthesis of this compound and methyl benzoate, is not involved in floral scent production in snapdragon flowers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structural basis for substrate recognition in the salicylic acid carboxyl methyltransferase family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. S-Adenosyl-L-methionine:salicylic acid carboxyl methyltransferase, an enzyme involved in floral scent production and plant defense, represents a new class of plant methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Transcriptional and post-translational regulation of S-adenosyl-L-methionine: salicylic acid carboxyl methyltransferase (SAMT) during Stephanotis floribunda flower development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. uniprot.org [uniprot.org]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Preparation and application of methyl salicylate_Chemicalbook [chemicalbook.com]

- 25. youtube.com [youtube.com]

- 26. news-medical.net [news-medical.net]

- 27. Solid-Phase Microextraction and Related Techniques in Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Headspace Solid-Phase Micro-Extraction Method Optimization and Evaluation for the Volatile Compound Extraction of Bronchoalveolar Lung Lavage Fluid Samples [mdpi.com]

- 29. Simultaneous quantitative analysis of this compound, ethyl salicylate and salicylic acid from biological fluids using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. e3s-conferences.org [e3s-conferences.org]

- 32. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 33. ijcpa.in [ijcpa.in]

- 34. academic.oup.com [academic.oup.com]

- 35. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 36. aimspress.com [aimspress.com]

- 37. turkjps.org [turkjps.org]

- 38. mdpi.com [mdpi.com]

- 39. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Scientific History of Methyl Salicylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and history of methyl salicylate in scientific research. It covers its initial isolation from natural sources, its first chemical synthesis, and its evolution into a significant compound in pharmaceuticals and other industries.

Discovery and Initial Isolation

This compound, also known as oil of wintergreen, is an organic ester naturally produced by many plant species.[1] Its formal discovery and isolation marked a key moment in the study of natural products.

-

Initial Isolation: The first successful isolation of this compound was achieved in 1843 by the French chemist Auguste André Thomas Cahours.[1][2][3][4]

-

Natural Source: Cahours isolated the compound from the wintergreen plant, Gaultheria procumbens.[1][2][5] It has also been historically distilled from the twigs of Betula lenta (sweet birch).[2]

-

Identification: Upon isolation, Cahours identified the substance as the methyl ester of salicylic acid.[1][2] This discovery laid the groundwork for understanding its chemical nature and its relationship to other salicylates. Early research quickly established that it possessed analgesic and antipyretic properties similar to salicylic acid, likely due to its hydrolysis to salicylic acid in the body.[6][7]

Commercial Production and Synthesis

While initially sourced directly from plants, the demand for this compound soon necessitated synthetic production methods.

-

Early Commercial Synthesis: The first commercial-scale synthesis of this compound was started by Schimmel & Co. in Leipzig, Germany, in 1886.[8] This made the compound more widely available for various applications. By 1920, companies like Dow Chemical and Monsanto were producing it in the United States, marketing it as "Artificial Oil of Wintergreen."[8]

-

Synthetic Method: The primary method for commercial production, both historically and currently, is the esterification of salicylic acid with methanol.[2][5] This reaction is a classic example of Fischer esterification.

Fischer Esterification of Salicylic Acid

The synthesis of this compound is achieved by reacting salicylic acid with methanol in the presence of a strong acid catalyst, typically sulfuric acid or phosphoric acid.[9][10]

Reaction: C₇H₆O₃ (Salicylic Acid) + CH₃OH (Methanol) ⇌ C₈H₈O₃ (this compound) + H₂O (Water)

The acid catalyst protonates the carbonyl oxygen of the salicylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is reversible, so excess methanol is often used to drive the equilibrium toward the product side.[9]

Historical Experimental Protocols

The fundamental procedures for the isolation and synthesis of this compound have been refined over time but are based on established chemical principles. Below are generalized methodologies derived from historical and educational laboratory practices.

Protocol: Hydrolysis of this compound to Salicylic Acid

This reverse reaction is important for both analysis and for understanding its in-vivo mechanism. It was soon discovered that the medicinal effects of this compound when taken internally are due to its ease of hydrolysis to salicylic acid under alkaline conditions in the intestinal tract.[6][7]

Methodology:

-

Reaction Setup: this compound is combined with an aqueous solution of a strong base, such as sodium hydroxide (NaOH).[7]

-

Reflux: The mixture is heated under reflux for approximately 30 minutes. During this process, the ester bond is hydrolyzed, forming sodium salicylate and methanol.[7]

-

Acidification: After cooling the solution, a strong acid (e.g., sulfuric acid) is added. This neutralizes the excess base and protonates the salicylate salt to precipitate the less soluble salicylic acid.[7]

-

Isolation and Purification: The crude salicylic acid is then isolated via vacuum filtration.[7] It can be further purified by recrystallization from hot water.[7]

Protocol: Synthesis of this compound via Fischer Esterification

Methodology:

-

Reactant Mixture: Salicylic acid is dissolved in a significant excess of methanol in a round-bottom flask.[11]

-

Catalyst Addition: A strong acid catalyst, such as concentrated sulfuric acid, is slowly added to the mixture while stirring.[9][11]

-

Reflux: The solution is gently boiled under reflux for 60-75 minutes to allow the esterification to proceed toward completion.[9][11]

-

Isolation: After cooling, the reaction mixture is transferred to a separatory funnel. The product is extracted from the aqueous layer using an organic solvent like dichloromethane.[11]

-

Washing and Drying: The organic layer containing the this compound is washed with water and a sodium bicarbonate solution to remove any remaining acid and unreacted salicylic acid.[11] The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate).[11]

-

Solvent Removal: The solvent is removed using a rotary evaporator to yield the final this compound product.[11]

Properties and Early Research Data

This compound is a colorless, viscous liquid with a characteristic sweet, minty odor.[2] Its properties were cataloged early in its scientific history.

| Property | Value |

| IUPAC Name | Methyl 2-hydroxybenzoate |

| CAS Number | 119-36-8 |

| Molecular Formula | C₈H₈O₃ |

| Molar Mass | 152.15 g/mol |

| Boiling Point | 223 °C |

| Melting Point | -8 °C |

| Density | 1.17 g/mL |

| Refractive Index (nD) | 1.538 |

| Flash Point | 96 °C (205 °F) |

| Autoignition Temp. | 452.7 °C (846.9 °F) |

| (Data sourced from modern compilations reflecting established values)[2][7] |

Visualized Workflows and Pathways

Synthesis and Hydrolysis Cycle

The following diagram illustrates the reversible reaction connecting salicylic acid and this compound, which is central to its synthesis and biological activity.

Caption: Chemical pathways for the synthesis and hydrolysis of this compound.

Historical Timeline of Discovery

This diagram outlines the key historical milestones from initial isolation to commercial production.

Caption: Key milestones in the history of this compound discovery.

Evolution in Scientific Research

From its origins as a plant extract, this compound has become a subject of extensive research.

-

Pharmacology: Its primary modern use is as a topical analgesic and rubefacient in deep heating liniments to treat muscle and joint pain.[2][3] It functions as a counterirritant, and its metabolite, salicylic acid, inhibits cyclooxygenase (COX) enzymes, reducing the production of pain-mediating prostaglandins.[12]

-

Plant Biology: Research has revealed that plants produce this compound as a volatile signal in response to stress, such as pathogen infection or insect attacks. This airborne signal can induce a defensive response in other parts of the same plant or in neighboring plants, acting as a form of plant-to-plant communication.[2]

-

Other Applications: It is widely used as a flavoring agent in foods and as a fragrance.[2][5] In laboratory settings, it serves as a clearing agent in microscopy to make plant and animal tissues transparent and as a simulant for chemical warfare agents due to similar physical properties.[2]

References

- 1. Organic Compounds - this compound [unicareingredients.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - WEBBER Activ+ [webberactiv.com]

- 4. byjus.com [byjus.com]

- 5. nbinno.com [nbinno.com]

- 6. Chemistry 211 Experiment 3 [home.miracosta.edu]

- 7. chemconnections.org [chemconnections.org]

- 8. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. britannica.com [britannica.com]

- 11. ivypanda.com [ivypanda.com]

- 12. What is the mechanism of this compound? [synapse.patsnap.com]

Methyl Salicylate as a Kairomone for Insect Attraction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl Salicylate as a Kairomone

This compound (MeSA) is a volatile organic compound that plays a pivotal role in the chemical ecology of plant-insect interactions. Emitted by a wide variety of plants, often as a response to herbivore feeding, MeSA serves as a crucial kairomone—a chemical signal that benefits the receiver.[1][2] This "cry for help" from plants is exploited by a diverse range of insects, particularly predators and parasitoids, which use it as a cue to locate their herbivorous prey or hosts.[2][3]

Importance in Insect Pest Management and Research

The ability of MeSA to attract natural enemies of agricultural pests has positioned it as a valuable tool in integrated pest management (IPM) programs.[4] By deploying synthetic MeSA lures, it is possible to enhance the populations of beneficial insects in a targeted area, thereby promoting biological control and reducing reliance on synthetic insecticides.[2][5] For researchers and drug development professionals, the insect olfactory system's response to MeSA provides a model for understanding ligand-receptor interactions and developing novel, environmentally benign methods for pest control.[6]

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental to its application in both laboratory and field settings.

| Property | Value |

| Chemical Formula | C₈H₈O₃ |

| Molar Mass | 152.15 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Characteristic sweet, wintergreen scent |

| Boiling Point | 222 °C (432 °F; 495 K) |

| Melting Point | -8.6 °C (16.5 °F; 264.5 K) |

| Solubility in Water | 0.7 g/L at 30 °C |

| Vapor Pressure | 1 mmHg at 54 °C |

Mechanism of Action: Olfactory Signaling Pathway

Overview of Insect Olfaction

Insects perceive volatile chemical cues from their environment primarily through their antennae, which are adorned with thousands of sensory hairs called sensilla.[7] Within these sensilla are olfactory receptor neurons (ORNs) that express specific olfactory receptors (ORs) on their dendritic membranes.[6]

This compound Perception

The detection of MeSA is mediated by specific ORs expressed by a subset of ORNs.[8][9] Unlike the G-protein coupled receptors found in vertebrates, insect ORs are ligand-gated ion channels. This means that when a MeSA molecule binds to its corresponding OR, it directly causes the ion channel to open.[6]

Signal Transduction Cascade

The binding of MeSA to its specific OR initiates a rapid signal transduction cascade. The opening of the ion channel leads to an influx of ions, causing a depolarization of the ORN's membrane. This change in electrical potential generates an action potential that propagates along the neuron's axon to the antennal lobe of the insect's brain. Within the antennal lobe, the signal is processed in distinct glomeruli before being relayed to higher brain centers, such as the mushroom bodies, where it is integrated with other sensory information to elicit a behavioral response, such as directed flight towards the MeSA source.[7]

Figure 1. Olfactory signaling pathway of this compound in insects.

Quantitative Data on Insect Attraction

The kairomonal effect of this compound has been quantified in numerous studies across various insect orders and agricultural systems.

Attraction of Predatory and Parasitic Insects

| Insect Species/Group | Crop | Quantitative Observation | Reference(s) |

| Chrysopa nigricornis (Green Lacewing) | Grapes & Hops | Significantly greater numbers captured in MeSA-baited traps. | [2] |

| Hemerobius sp. (Brown Lacewing) | Grapes | Significantly greater numbers captured in MeSA-baited traps. | [2] |

| Deraeocoris brevis (Predatory Bug) | Grapes | Significantly greater numbers captured in MeSA-baited traps. | [2] |

| Stethorus punctum picipes (Predatory Beetle) | Grapes & Hops | 4 times more abundant in MeSA-baited hop yards. | [2] |

| Orius tristicolor (Minute Pirate Bug) | Grapes & Hops | 6 times more abundant in MeSA-baited hop yards. | [2] |

| Syrphidae (Hoverflies) | Grapes, Hops, Cranberries | Significantly more abundant in MeSA-baited blocks; ~3 times more captures in baited traps. | [2][5] |

| Braconidae (Parasitoid Wasps) | Grapes | Significantly more abundant in MeSA-baited blocks. | [2] |

| Empididae (Dance Flies) | Forest Park | Significantly attracted to MeSA. | [10] |

| Parasitic micro-Hymenoptera | Forest Park | Significantly attracted to MeSA. | [10] |

| Coccinellidae (Lady Beetles) | Cranberries | Increased visitation to sentinel eggs with MeSA lures. | [5] |

| Predatory Mites | Cranberries | Increased visitation to sentinel eggs with MeSA lures. | [5] |

Attraction of Herbivorous Insects

It is important to note that MeSA can also attract certain herbivorous insects, a factor to consider in pest management applications.

| Insect Species/Group | Crop | Quantitative Observation | Reference(s) |

| Phytophagous Thrips | Cranberries | 22-33% higher captures in MeSA-baited traps. | [5] |

| Plant Bugs (Miridae) | Cranberries | Approximately 5 times more abundant on MeSA-baited sticky traps. | [5] |

Experimental Protocols

Electroantennography (EAG)

Electroantennography is a technique for measuring the summated electrical response of the olfactory receptor neurons on an insect's antenna to a volatile stimulus.

Methodology:

-

Stimulus Preparation: Prepare serial dilutions of this compound in a high-purity solvent (e.g., hexane or pentane). A known volume (e.g., 10 µL) of each dilution is applied to a small piece of filter paper, which is then placed inside a Pasteur pipette. A control pipette containing only the solvent is also prepared.[11]

-

Antenna Preparation: An insect is immobilized, and one of its antennae is carefully excised at the base using fine scissors under a dissecting microscope.[11]

-

Mounting: The excised antenna is mounted between two electrodes. The recording electrode is placed at the distal end of the antenna, and the reference electrode is inserted into the base. Both electrodes are filled with a conductive saline solution (e.g., insect Ringer's solution) and connected to a pre-amplifier via Ag/AgCl wires.[12][13]

-

Recording: The mounted antenna is placed within a continuous stream of purified and humidified air. The tip of the stimulus pipette is inserted into the airstream, and a puff of air is delivered, carrying the MeSA vapor over the antenna.[11]

-

Data Acquisition and Analysis: The resulting change in electrical potential across the antenna is amplified, recorded, and displayed using specialized software. The amplitude of the negative voltage deflection (in millivolts) is measured as the EAG response. Responses to different MeSA concentrations are compared to the solvent control.[11]

Figure 2. Experimental workflow for Electroantennography (EAG).

Y-Tube Olfactometer Bioassay

The Y-tube olfactometer is a standard behavioral assay to test the preference of an insect between two different odor stimuli.

Methodology:

-

Apparatus Setup: A Y-shaped glass or acrylic tube is used. A purified and humidified air stream is split and passed through each arm of the Y-tube at a constant flow rate, regulated by flow meters.[14][15]

-

Odor Sources: The two odor sources (e.g., filter paper with MeSA and a solvent control) are placed in separate chambers connected to the upstream end of each arm.[16]

-

Insect Release: A single insect is introduced at the downstream end of the Y-tube and allowed to move freely.[14]

-

Behavioral Observation: The insect's choice of arm and the time spent in each arm are recorded over a set period. A choice is typically defined as the insect moving a certain distance into one of the arms.[16]

-

Experimental Controls: The positions of the test and control odors are swapped between trials to control for any positional bias. The olfactometer is cleaned thoroughly between each trial.[16]

-

Data Analysis: The number of insects choosing the MeSA-treated arm versus the control arm is analyzed using a chi-square test or a binomial test to determine statistical significance.[17]

Figure 3. Experimental setup for a Y-tube olfactometer bioassay.

Field Trapping Experiments

Field trials are essential to validate the attractiveness of MeSA under natural conditions.

Methodology:

-

Experimental Design: A randomized complete block design is typically used, with multiple blocks each containing the different treatments (e.g., MeSA-baited traps and unbaited control traps). Plots should be sufficiently spaced to prevent interference between treatments.[1][18]

-

Lure and Trap Deployment: Slow-release MeSA lures are placed in or on traps (e.g., sticky traps, pitfall traps, or custom-designed traps). Traps are deployed at a uniform height and density within the plots.[1][18][19]

-

Sampling: Traps are checked at regular intervals (e.g., weekly), and all captured insects are collected.[18]

-

Insect Identification and Counting: The collected insects are identified to the species or family level and counted.

-

Data Analysis: The mean number of target insects captured per trap per sampling date is calculated for each treatment. Statistical analyses, such as ANOVA or t-tests, are used to compare the captures between MeSA-baited and control traps.[18]

Synergistic and Antagonistic Effects

The behavioral response of an insect to MeSA can be significantly altered by the presence of other volatile compounds. For example, in some cases, combining MeSA with insect pheromones can have a synergistic effect, increasing the attraction of natural enemies.[20] Conversely, certain plant-derived compounds may act antagonistically, reducing the attractiveness of MeSA.[21] Understanding these interactions is critical for developing effective and selective lures for pest management.

Applications in Pest Management

The primary application of MeSA in pest management is to enhance conservation biological control. By deploying MeSA lures in agricultural fields, growers can attract and retain a higher abundance of natural enemies, leading to increased predation and parasitism of pest insects.[2][5] This can result in a significant reduction in pest populations and crop damage, offering a more sustainable alternative to broad-spectrum insecticides.[2]

Conclusion

This compound is a powerful kairomone that plays a critical role in mediating interactions between plants and insects. A comprehensive understanding of its mechanism of action at the molecular and neurological levels, combined with robust quantitative data from both laboratory and field experiments, is essential for harnessing its potential in sustainable agriculture and for advancing our fundamental knowledge of insect chemical ecology. The protocols and information presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working in this exciting field.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Research Portal [rex.libraries.wsu.edu]

- 3. researchgate.net [researchgate.net]